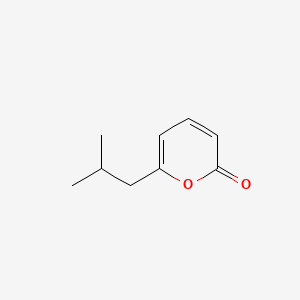

2H-Pyran-2-one, 6-(2-methylpropyl)-

Description

Chemical Classification and Structural Features within Heterocyclic Systems

2H-Pyran-2-one, 6-(2-methylpropyl)-, belongs to the class of organic compounds known as pyran-2-ones, or α-pyrones. These are heterocyclic compounds featuring a six-membered ring containing one oxygen atom and a carbonyl group at the 2-position. nih.gov The parent compound, 2H-pyran-2-one, is an unsaturated lactone (a cyclic ester) and exists as a constitutional isomer of 4-pyran-one (γ-pyrone). nih.govnih.gov

The structure of 2H-pyran-2-ones, including the specific derivative 6-(2-methylpropyl)-2H-pyran-2-one, is characterized by a conjugated system of double bonds within the ring, which imparts unique chemical reactivity. The C-2, C-4, and C-6 positions of the pyran-2-one ring are electrophilic centers, making them susceptible to nucleophilic attack. researchgate.net The presence of a substituent at the C-6 position, such as the 2-methylpropyl (isobutyl) group, influences the molecule's physical properties and can modulate its biological activity.

Historical Context and Evolution of Research on Pyran-2-one Derivatives

The study of pyran-based compounds has a rich history, with the isolation and characterization of 4H-pyran occurring in 1962 through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. nih.gov While early work focused on the fundamental properties of the pyran ring, the use of 2H-pyran-2-ones as versatile intermediates in organic synthesis gained significant traction after 1960. mdpi.com

Early methods for the preparation of 2H-pyran-2-one involved the pyrolysis of coumalic acid or its salts. orgsyn.org Over the years, a multitude of synthetic strategies have been developed to access a wide array of substituted pyran-2-ones. These methods range from classical approaches like the von Pechmann condensation for coumarin (B35378) synthesis (a fused pyran-2-one) to modern catalytic techniques. The development of these synthetic routes has been driven by the discovery of numerous naturally occurring pyran-2-ones with interesting biological activities, which in turn has spurred further research into their synthesis and potential applications. mdpi.com

Significance of the 2H-Pyran-2-one Scaffold in Natural Product Chemistry and Organic Synthesis

The 2H-pyran-2-one scaffold is a prevalent feature in a diverse range of natural products isolated from plants, fungi, and bacteria. These natural pyrones exhibit a wide spectrum of biological activities, including antifungal, antimicrobial, and cytotoxic properties. researchgate.net

A notable example of a naturally occurring 6-substituted-2H-pyran-2-one is 6-pentyl-2H-pyran-2-one , a volatile compound produced by the fungus Trichoderma atroviride. mdpi.com This compound is known for its characteristic coconut-like aroma and its significant antifungal activity against various plant pathogens. mdpi.com Another important natural product is viridepyronone , or 6-(4-oxopentyl)-2H-pyran-2-one, isolated from Trichoderma viride, which also displays antifungal properties.

In the realm of organic synthesis, 2H-pyran-2-ones are highly valued as building blocks for the construction of more complex molecules. mdpi.com Their conjugated diene system allows them to participate in Diels-Alder reactions, providing a pathway to various carbocyclic and heterocyclic structures. Furthermore, the pyran-2-one ring can undergo ring-opening and ring-transformation reactions, offering access to a variety of other chemical scaffolds. researchgate.net The synthesis of functionalized 2H-pyran-2-ones is an active area of research, with methods being developed to introduce a variety of substituents at different positions on the ring to create novel compounds with tailored properties. mdpi.com The synthesis of 6-aryl-2H-pyran-2-ones, for instance, has been achieved through domino reactions involving α-aroylketene dithioacetals. mdpi.com

While direct research on 2H-Pyran-2-one, 6-(2-methylpropyl)- is not widely documented, its structural similarity to compounds like 6-pentyl-2H-pyran-2-one suggests it may also possess interesting biological activities and serve as a useful synthon in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

57058-18-1 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

6-(2-methylpropyl)pyran-2-one |

InChI |

InChI=1S/C9H12O2/c1-7(2)6-8-4-3-5-9(10)11-8/h3-5,7H,6H2,1-2H3 |

InChI Key |

ROBFQISDEMTEAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=CC(=O)O1 |

Origin of Product |

United States |

Chemical Synthesis Strategies for 2h Pyran 2 One, 6 2 Methylpropyl and Functionalized Analogs

Total Synthesis Approaches

The construction of the 2H-pyran-2-one core is a critical step in the total synthesis of these compounds. Various strategies have been developed, ranging from classical condensation reactions to modern catalytic methods. researchgate.net

The formation of the pyran-2-one ring often involves cyclization and condensation reactions. A common approach is the Knoevenagel condensation of a 1,3-dicarbonyl compound with an enal, followed by an oxa-6π-electrocyclization. researchgate.netmdpi.com This tandem process can be considered a formal [3+3] cycloaddition. mdpi.com Another widely used method is the Claisen condensation, particularly its intramolecular version, the Dieckmann cyclization, which is effective for forming five- and six-membered rings. masterorganicchemistry.comfiveable.meopenstax.org The Dieckmann cyclization of 1,6- or 1,7-diesters yields cyclic β-keto esters, which are versatile intermediates for pyran-2-one synthesis. openstax.org

Palladium-catalyzed methodologies have also been employed. For instance, a two-step sequence involving a Sonogashira coupling to form (Z)-2-alken-4-ynoates, followed by electrophilic cyclization, can yield 2-pyrones. nih.gov Additionally, base-catalyzed reactions of 1,2-allenyl ketones with acetates bearing electron-withdrawing groups can provide 2-pyrone derivatives through a Michael addition, C-C double-bond migration, and lactonization sequence. nih.gov

N-Heterocyclic carbenes (NHCs) have emerged as effective catalysts for the [3+3] annulation of alkynyl esters with enolizable ketones to produce functionalized 2H-pyran-2-ones. nih.govacs.org This metal-free approach offers high regioselectivity under mild conditions. nih.govacs.org

| Reaction Type | Key Reagents/Catalysts | Description | Reference(s) |

| Knoevenagel Condensation/Electrocyclization | 1,3-Dicarbonyl compounds, enals | A tandem reaction forming the pyran-2-one ring via a formal [3+3] cycloaddition. | researchgate.netmdpi.com |

| Dieckmann Cyclization | 1,6- or 1,7-Diesters, base | An intramolecular Claisen condensation to form cyclic β-keto esters as precursors. | masterorganicchemistry.comfiveable.meopenstax.org |

| Palladium-Catalyzed Cyclization | (Z)-2-alken-4-ynoates, electrophiles | A two-step process involving Sonogashira coupling and subsequent cyclization. | nih.gov |

| NHC-Catalyzed Annulation | Alkynyl esters, enolizable ketones, NHC | A metal-free, regioselective [3+3] annulation to form functionalized 2H-pyran-2-ones. | nih.govacs.org |

In recent years, there has been a growing interest in synthesizing pyran-2-ones from renewable resources to develop more sustainable chemical processes. researchgate.net One notable approach starts from furfuryl alcohol, which is derived from biomass like bran or bagasse. researchgate.netresearchgate.netscispace.com An atom-economic reaction sequence has been developed that utilizes a thermal rearrangement of a cyclopentadienone epoxide as a key step to produce 2-pyrones. researchgate.netresearchgate.net This method is also adaptable for creating substituted derivatives. researchgate.netscispace.com

Another green approach involves the use of C6 aldaric acids, which are also derived from renewable sources. researchgate.net These polyfunctional C6 units can be transformed into 3-hydroxy-2H-pyran-2-one derivatives through a series of reactions including the formation of 3-acetoxy-2-oxo-2H-pyran-6-carboxylic salts. researchgate.net

One-pot syntheses offer significant advantages in terms of efficiency and reduced waste. Several one-pot procedures for the synthesis of 2H-pyran-2-one derivatives have been reported. A general method involves the reaction of 1,3-dicarbonyl compounds, N-acylglycines, and a one-carbon synthon (such as trialkyl orthoformates or N,N-dimethylformamide dimethyl acetal) in acetic anhydride. colab.ws This approach has been successfully applied to generate a variety of 3-acylamino-substituted pyran-2-ones. researchgate.netsemanticscholar.org

Modifications to this one-pot procedure have been developed to accommodate less activated ketones, like cycloalkanones and arylacetones. semanticscholar.org These reactions can be carried out under conventional heating or with microwave activation, which can sometimes improve yields and reduce reaction times. researchgate.net

The development of stereoselective and asymmetric methods is crucial for the synthesis of enantiomerically pure pyran-2-one derivatives, which are often required for biological applications. umich.edunih.gov The principle of asymmetric synthesis lies in creating diastereomeric transition states that have different energy levels, leading to the preferential formation of one stereoisomer. youtube.com

An enantioselective approach to (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one has been developed, which serves as a formal synthesis of (R)-argentilactone. umich.edu Asymmetric synthesis of 6-bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones has also been achieved, allowing for the investigation of their structure-activity relationships. nih.gov Furthermore, an asymmetric pyran annulation process has been described for the construction of 2,6-disubstituted-4-methylene tetrahydropyrans, which involves the convergent union of two different aldehydes with a silyl-stannane reagent. nih.gov

Retrosynthetic Disconnections and Planning for Pyran-2-one Target Molecules

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like functionalized pyran-2-ones. youtube.com A common disconnection strategy for a β-keto ester, a frequent precursor to pyran-2-ones, is through a Claisen or Dieckmann condensation, which breaks a carbon-carbon bond to reveal two simpler ester fragments. masterorganicchemistry.com

For more complex fused pyran-2-one systems, the retrosynthetic analysis might involve a Diels-Alder cycloaddition as a key step. For example, a fused pyran-2-one can be disconnected to a 3-benzoylamino-2H-pyran-2-one derivative and maleic anhydride. researchgate.net The pyran-2-one itself can be further disconnected to a carbonyl-containing compound, a C1 synthon, and hippuric acid. researchgate.net This systematic approach allows for the logical planning of a synthetic route from readily available starting materials.

Derivatization and Functional Group Interconversions

The 2H-pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, making it a versatile scaffold for derivatization. umich.edu The presence of functional groups, such as a 3-amino group, opens up further possibilities for transformations. researchgate.net For instance, 3-benzoylamino-2H-pyran-2-ones can be deprotected by heating in sulfuric acid to yield the corresponding 3-amino derivatives in high yields. researchgate.netsemanticscholar.org

These amino-substituted pyran-2-ones can then be used as building blocks for the synthesis of other heterocyclic systems. researchgate.net Additionally, the cyclic β-keto esters produced from Dieckmann cyclizations can be alkylated and subsequently decarboxylated to yield substituted cyclopentanones and cyclohexanones, demonstrating the utility of pyran-2-one intermediates in accessing other carbocyclic structures. openstax.org The KOH-mediated reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with aromatic ketones provides 2H-pyran-2-ones, which can be further transformed by treatment with secondary amines to yield 6-aryl-4-amino-2-oxo-2H-pyran-3-carbonitriles. mdpi.com

Regioselective and Stereoselective Modifications

Regioselective and stereoselective modifications of the 2H-pyran-2-one core are crucial for the development of structurally diverse and biologically active molecules. These reactions allow for the precise control of the chemical architecture, which is essential for structure-activity relationship studies.

A key aspect of modifying 2H-pyran-2-ones is the control of reactivity at the different positions of the heterocyclic ring. The electrophilic character of positions C-2, C-4, and C-6 makes them susceptible to nucleophilic attack. Furthermore, the diene system within the ring is a handle for various cycloaddition reactions, which are often highly stereoselective.

While specific studies on 2H-Pyran-2-one, 6-(2-methylpropyl)- are not extensively documented, general principles of regioselective alkylation of 4,6-dialkyl-substituted 2(H)-pyran-2-ones have been established. acs.org These methods typically involve the formation of an enolate followed by reaction with an electrophile. The regioselectivity of the alkylation (at C-3 versus C-5) can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.

Stereoselectivity often comes into play during addition reactions to the pyranone ring or in cycloaddition reactions where the pyranone acts as a diene. For instance, the reduction of a ketone at a substituent or the addition of a nucleophile to the ring can be directed by chiral auxiliaries or catalysts to favor one stereoisomer over another.

Table 1: Examples of Regioselective and Stereoselective Reactions on 2H-Pyran-2-one Systems

| Reaction Type | Reagents and Conditions | Expected Product with 6-(2-methylpropyl) Substituent | Selectivity |

| Alkylation | 1. LDA, THF, -78 °C; 2. RX | 3-Alkyl-6-(2-methylpropyl)-2H-pyran-2-one | Regioselective |

| Diels-Alder | Maleic anhydride, heat | Fused bicyclic lactone | Stereoselective (endo/exo) |

| Michael Addition | R₂CuLi | 3,4-Dihydro-4-alkyl-6-(2-methylpropyl)-2H-pyran-2-one | Regioselective |

Note: This table presents generalized reactions based on the known reactivity of 2H-pyran-2-ones and their analogs.

Synthesis of Complex Heterocyclic Systems Featuring Pyran-2-one Moieties

The 2H-pyran-2-one ring is a versatile building block for the synthesis of more complex heterocyclic systems. The most prominent method for achieving this is the Diels-Alder reaction, where the pyran-2-one can act as the diene component. wikipedia.org This cycloaddition reaction allows for the construction of six-membered rings with a high degree of stereocontrol. wikipedia.org

The Diels-Alder reaction of a 2H-pyran-2-one with a dienophile, such as an alkyne or an alkene, typically leads to the formation of a bicyclic intermediate which can then undergo a retro-Diels-Alder reaction with the extrusion of carbon dioxide to yield a new aromatic or hydroaromatic ring. rsc.org The substituents on the pyran-2-one ring and the dienophile control the regioselectivity and stereoselectivity of the cycloaddition.

For example, the reaction of 6-alkyl-2H-pyran-2-ones with alkynes can lead to the formation of substituted benzene (B151609) derivatives. rsc.org The use of dienophiles containing heteroatoms allows for the synthesis of a wide variety of heterocyclic compounds.

Furthermore, functional groups on the pyran-2-one ring, such as an amino group at the C-3 position, can be used to direct the synthesis towards specific fused heterocyclic systems. For instance, 3-amino-2H-pyran-2-ones have been transformed into pyridazine (B1198779) derivatives. researchgate.net One-pot syntheses starting from simple ketones and leading to 3-benzoylamino derivatives of 2H-pyran-2-ones have been developed, which can then be used in Diels-Alder reactions to create complex bicyclic structures. researchgate.netumich.edu

Table 2: Synthesis of Complex Heterocycles from 2H-Pyran-2-one Derivatives

| Starting Pyran-2-one Derivative | Reaction Partner | Conditions | Resulting Heterocyclic System |

| 6-Alkyl-2H-pyran-2-one | Dimethyl acetylenedicarboxylate | Heat | Substituted dimethyl phthalate |

| 3-Amino-6-alkyl-2H-pyran-2-one | Maleimide | Microwave irradiation | Fused pyridone system |

| 6-Alkyl-2H-pyran-2-one | Benzyne | N/A | Substituted naphthalene (B1677914) derivative |

Note: This table illustrates the versatility of the 2H-pyran-2-one scaffold in the synthesis of complex molecules based on established literature reactions.

Structural Elucidation and Spectroscopic Characterization of 2h Pyran 2 One, 6 2 Methylpropyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, including 2H-pyran-2-ones. It provides data on the chemical environment of individual atoms.

1D and 2D NMR Techniques for Proton and Carbon Assignments

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. In ¹H NMR, the chemical shifts, integration, and coupling patterns of the protons reveal the connectivity of the carbon skeleton. For 2H-pyran-2-one derivatives, the olefinic protons of the pyran ring typically appear in a distinct region of the spectrum.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals, especially in complex derivatives. youtube.com

COSY experiments establish proton-proton couplings, helping to trace the connectivity of adjacent protons within the molecule. youtube.com

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H bonds.

HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the entire molecular framework. youtube.comyoutube.com

A combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances in novel 2H-pyran-2-one structures. researchgate.net

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 2H-Pyran-2-one, 6-(2-methylpropyl)- (Note: These are predicted values and may differ from experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~163.0 |

| C3 | ~6.2 (d) | ~118.0 |

| C4 | ~7.4 (dd) | ~145.0 |

| C5 | ~6.1 (d) | ~105.0 |

| C6 | ~5.9 (t) | ~155.0 |

| C1' | ~2.3 (d) | ~45.0 |

| C2' | ~1.9 (m) | ~28.0 |

| C3' (CH₃) | ~0.9 (d) | ~22.0 |

Data based on general chemical shift ranges for similar structures.

Chiral Discrimination and Stereochemical Assignment via NMR (e.g., Mosher Ester Analysis)

For chiral derivatives of 2H-pyran-2-one, determining the absolute configuration at stereogenic centers is critical. Mosher's ester analysis is a powerful NMR-based method for this purpose. nih.govumn.edu This technique involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). umn.eduspringernature.com

The resulting diastereomers exhibit distinct ¹H NMR spectra. umn.eduspringernature.com By comparing the chemical shift differences (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute configuration of the alcohol can be determined. nih.govstackexchange.com This method has been successfully applied to assign the stereochemistry of various natural and synthetic compounds containing chiral carbinol centers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, allowing for the calculation of its elemental formula. rsc.org

The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. For 2H-pyran-2-ones, common fragmentation pathways include the loss of CO and rearrangements of the pyran ring. researchgate.net In a study on trisubstituted 2H-pyran-2-ones, the molecular ions were observed to lose an aryl radical, followed by the loss of C₂O₂. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing its vibrational modes. For 2H-pyran-2-one, 6-(2-methylpropyl)-, the IR spectrum would be expected to show characteristic absorption bands for the α,β-unsaturated lactone. Key expected vibrational frequencies include:

C=O stretching: A strong absorption band around 1720-1740 cm⁻¹ for the lactone carbonyl group.

C=C stretching: Bands in the region of 1600-1680 cm⁻¹ corresponding to the double bonds within the pyran ring.

C-O-C stretching: Absorptions in the 1000-1300 cm⁻¹ range for the ester C-O bonds.

Hyphenated Techniques in Structural Analysis (e.g., GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy. nih.govrjpn.org Gas chromatography-mass spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile compounds. researchgate.netsaspublishers.com In the context of 2H-pyran-2-one derivatives, GC-MS can be used to separate mixtures and provide mass spectra for each component, aiding in their identification. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for less volatile or thermally labile compounds. saspublishers.comresearchgate.net The use of tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through controlled fragmentation of the parent ion. researchgate.net

Table 2: Summary of Spectroscopic Techniques and Their Applications

| Technique | Information Provided |

| 1D NMR (¹H, ¹³C) | Basic connectivity, number and type of protons and carbons. slideshare.net |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity, unambiguous assignment of complex spectra. youtube.comyoutube.com |

| Mosher Ester Analysis (NMR) | Determination of absolute stereochemistry of chiral alcohols. nih.govstackexchange.com |

| MS and HRMS | Molecular weight, elemental formula, and structural information from fragmentation. researchgate.net |

| IR and Raman Spectroscopy | Identification of functional groups. |

| X-ray Diffraction | Precise 3D structure in the solid state. researchgate.net |

| GC-MS, LC-MS | Separation of mixtures and identification of components. nih.govsaspublishers.com |

Computational Chemistry and Structure Activity Relationship Sar Studies of 2h Pyran 2 One, 6 2 Methylpropyl

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of a molecule. For many pyran-2-one derivatives, DFT has been employed to elucidate their electronic structure and predict their reactivity. mdpi.comscifiniti.com

Electronic Structure and Reactivity Descriptors

For various 2H-pyran-2-one analogues, DFT calculations have been used to determine fundamental reactivity descriptors. These include analyses of molecular electrostatic potential (MEP) and average local ionization energies (ALIE) to identify the most reactive sites within a molecule. mdpi.comamrita.edu For instance, studies on other pyranone derivatives have identified specific atoms and functional groups as key sites for electrophilic and nucleophilic attack. researchgate.net However, specific data regarding the HOMO-LUMO gap, Mulliken charges, or other electronic descriptors for 2H-Pyran-2-one, 6-(2-methylpropyl)- have not been reported.

Tautomeric Equilibria and Conformational Analysis

The study of tautomerism is critical for molecules that can exist in multiple, interconvertible isomeric forms. For certain substituted 2H-pyran-2-ones, such as those with hydroxyl groups, quantum-chemical methods have been used to investigate tautomeric equilibria and determine the relative stability of different forms in various solvents. scifiniti.com These studies often involve comparing the calculated vibrational spectra (IR and Raman) with experimental data to confirm the dominant tautomer. scifiniti.com A conformational analysis for the flexible 6-(2-methylpropyl) side chain on the pyran-2-one ring is absent from the current body of literature.

Molecular Dynamics Simulations for Solvation and Interaction Prediction

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment, such as solvents. For other 2H-pyran-2-one derivatives, MD simulations have been conducted to predict their interaction energies with water, the number of hydrogen bonds formed, and to assess their compatibility with common pharmaceutical excipients. mdpi.comamrita.edu Such simulations are crucial for predicting solubility and formulation stability. Unfortunately, no specific MD simulation studies have been published that detail the solvation behavior or interaction patterns of 2H-Pyran-2-one, 6-(2-methylpropyl)-.

Structure-Activity Relationship Analysis and Ligand-Based Design

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, linking the chemical structure of a compound to its biological activity. In silico methods are powerful tools for conducting these analyses.

In Silico Screening and Predictive Modeling of Biological Activity

In silico screening allows for the rapid computational evaluation of large libraries of compounds for their potential biological activities. While this approach has been applied to various heterocyclic compounds, including pyran derivatives, there is no available research that specifically models or predicts the biological activity of 2H-Pyran-2-one, 6-(2-methylpropyl)-.

Molecular Docking Simulations for Receptor Binding Characterization

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. This method is instrumental in characterizing potential drug-receptor interactions. Although docking studies are common for many biologically active pyran-2-ones, no such studies have been reported for 2H-Pyran-2-one, 6-(2-methylpropyl)-, and therefore its receptor binding characteristics remain unknown.

Future Research Trajectories and Industrial Relevance of 2h Pyran 2 One, 6 2 Methylpropyl

Innovations in Green Synthetic Chemistry for Pyran-2-one Production

The synthesis of pyran-2-one derivatives has traditionally involved methods that are not always environmentally benign. However, the principles of green chemistry are driving innovation in this area. Researchers are exploring one-pot synthesis and the use of aqueous reaction media to reduce waste and energy consumption.

Recent advancements have demonstrated the feasibility of synthesizing pyran-2-one derivatives through domino reactions and phosphine-catalyzed annulations. organic-chemistry.orgacs.org For instance, a highly efficient domino protocol has been developed for the synthesis of various 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles. acs.org Another green approach involves the condensation of 6-(arylvinyl)-4-hydroxy-2H-pyran-2-ones with S-phenyl benzenesulfonothioate in aqueous potassium hydroxide (B78521) at room temperature. researchgate.net While these methods have not yet been specifically applied to the synthesis of 2H-Pyran-2-one, 6-(2-methylpropyl)-, they represent a significant step forward. Future research will likely focus on adapting these greener synthetic routes for the production of this specific compound, potentially leading to more sustainable and cost-effective industrial-scale manufacturing.

A notable development in this field is the one-pot synthesis of 2H-pyrans through a silver(I)-catalyzed propargyl-Claisen rearrangement, followed by a base-catalyzed isomerization and 6π-oxaelectrocyclization. organic-chemistry.org This method offers a streamlined process with the potential for generating a variety of substituted pyrans.

Table 1: Comparison of Synthetic Methodologies for Pyran-2-one Derivatives

| Methodology | Description | Potential for "Green" Synthesis | Reference |

| Domino Reactions | A sequence of reactions where subsequent reactions occur as a consequence of the functionality formed in the previous step, all in one pot. | High - Reduces solvent use, purification steps, and waste. | acs.org |

| Phosphine-Catalyzed Annulations | The use of phosphine (B1218219) catalysts to facilitate the formation of the pyran ring. | Moderate to High - Depends on the specific catalyst and reaction conditions. | organic-chemistry.org |

| Aqueous Media Synthesis | Performing reactions in water instead of organic solvents. | High - Water is a non-toxic, non-flammable, and readily available solvent. | researchgate.net |

| Propargyl-Claisen Rearrangement | A silver-catalyzed rearrangement followed by isomerization and electrocyclization. | Moderate - The use of a metal catalyst requires consideration for recovery and reuse. | organic-chemistry.org |

Exploration of Novel Biological Pathways and Therapeutic Target Identification

Pyran-2-one derivatives have shown a wide range of biological activities, suggesting their potential as therapeutic agents. While the specific biological pathways and targets of 2H-Pyran-2-one, 6-(2-methylpropyl)- are still under investigation, research on analogous compounds provides valuable insights.

A closely related compound, 6-pentyl-2H-pyran-2-one (6PP), has demonstrated significant antifungal activity. Studies have shown that 6PP can inhibit the growth of the plant pathogen Peronophythora litchii by targeting the TOR (Target of Rapamycin) pathway. mdpi.com Specifically, 6PP treatment led to the upregulation of TOR pathway-related genes. mdpi.com Another study on the antifungal mechanism of 6PP against Cylindrocarpon destructans identified the enoyl-CoA hydratase (ECHS1) protein as a key target. nih.gov 6PP was found to downregulate the expression of ECHS1 and induce autophagy in the fungal cells. nih.gov

Furthermore, some pyran derivatives have been investigated for their potential in treating other diseases. For example, certain naphthopyran derivatives have been identified as inhibitors of the c-Myb transcription factor, which is implicated in various cancers. nih.gov These findings suggest that 2H-Pyran-2-one, 6-(2-methylpropyl)- could also exhibit valuable bioactivities, and future research should focus on screening this compound against a range of therapeutic targets.

Table 2: Potential Biological Targets of Pyran-2-one Derivatives

| Target | Biological Effect | Associated Compound | Reference |

| TOR Pathway | Antifungal | 6-pentyl-2H-pyran-2-one | mdpi.com |

| ECHS1 Protein | Antifungal, Autophagy Induction | 6-pentyl-2H-pyran-2-one | nih.gov |

| c-Myb Transcription Factor | Anticancer | Naphthopyran derivatives | nih.gov |

Advancements in Agrochemical Applications (Mechanism-Based Approaches)

The agricultural sector is in constant need of new and effective crop protection agents. Pyran-2-ones have emerged as a promising class of compounds with potential applications as fungicides, herbicides, and insecticides.

The antifungal properties of 6-alkyl-pyran-2-ones against various plant pathogenic fungi are well-documented. For instance, a study on a series of 4-methyl-6-alkyl-α-pyrones demonstrated their efficacy against fungi such as Sclerotium rolfsii and Rhizoctonia bataticola. nih.gov The compound 4-methyl-6-hexyl-α-pyrone was particularly effective, suppressing disease development in tomato plants by over 90% in greenhouse trials. nih.gov The related compound, 6-pentyl-2H-pyran-2-one, has also shown potent antifungal activity against a broad range of plant pathogens. mdpi.com

Beyond fungicides, there is evidence to suggest that pyran derivatives may possess herbicidal properties. Smoke water, which contains karrikins (a class of compounds featuring a pyran ring), has been shown to inhibit the germination and growth of several weed species. mdpi.com This suggests that 2H-Pyran-2-one, 6-(2-methylpropyl)- could be investigated for its potential as a natural or synthetic herbicide.

The insecticidal activity of pyran-containing compounds has also been explored. While direct evidence for 2H-Pyran-2-one, 6-(2-methylpropyl)- is lacking, various plant extracts containing other classes of compounds have demonstrated insecticidal properties. researchgate.netresearchgate.netmdpi.comnih.gov Given the structural diversity and biological activity of pyranones, it is plausible that 2H-Pyran-2-one, 6-(2-methylpropyl)- could also exhibit insecticidal effects, warranting further investigation.

Development of Biotechnological Production Platforms (e.g., Fermentative Production)

As the demand for natural and sustainably produced chemicals grows, biotechnological production methods are becoming increasingly attractive. The fermentative production of pyran-2-ones using microorganisms offers a promising alternative to chemical synthesis.

Several species of the fungus Trichoderma are known to naturally produce 6-pentyl-2H-pyran-2-one. google.comresearchgate.net This suggests that a similar biosynthetic pathway for 2H-Pyran-2-one, 6-(2-methylpropyl)- may exist in other microorganisms or could be engineered into a suitable host. A patent has also described the production of a 2-pyranone derivative with biocidal activity by a strain of Streptomyces. google.com

The feasibility of producing the isobutyl side chain through fermentation is also well-established. Isobutanol is a biofuel that can be produced in high titers by engineered microorganisms such as E. coli and Saccharomyces cerevisiae. nih.govmdpi.com Future research could focus on combining the biosynthetic pathways for the pyran-2-one core and the isobutyl side chain into a single microbial host to enable the direct fermentative production of 2H-Pyran-2-one, 6-(2-methylpropyl)-. This approach could lead to a more sustainable and economically viable production process for this promising compound.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-(2-methylpropyl)-2H-pyran-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of β-keto esters with appropriate alkylating agents or through [4+2] cycloaddition reactions under microwave-assisted conditions to improve reaction efficiency . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are achieved by controlling stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 6-(2-methylpropyl)-2H-pyran-2-one?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyranone ring and 2-methylpropyl substituent. Key signals include δ ~6.0–6.3 ppm (pyranone ring protons) and δ ~1.0–1.2 ppm (methyl groups). Infrared (IR) spectroscopy identifies the lactone carbonyl stretch at ~1700–1750 cm⁻¹. Mass spectrometry (MS) provides molecular ion peaks (e.g., m/z 168.19) and fragmentation patterns for structural validation .

Q. What safety protocols are essential when handling 6-(2-methylpropyl)-2H-pyran-2-one in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation (OSHA PEL/TLV guidelines). In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers away from oxidizers and bases to prevent decomposition .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and stability of 6-(2-methylpropyl)-2H-pyran-2-one derivatives?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, HOMO-LUMO gaps, and Fukui indices to predict nucleophilic/electrophilic sites. Solvent effects (via PCM models) and transition-state analysis clarify reaction mechanisms, such as ring-opening or substitution reactions. These insights guide the design of derivatives with enhanced stability or bioactivity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. Use pharmacokinetic studies (e.g., HPLC-MS for plasma concentration) and metabolite profiling (LC-QTOF-MS) to identify active/inactive forms. Adjust dosing regimens or employ nanoencapsulation to improve in vivo efficacy. Cross-validate results using 3D cell cultures or organ-on-a-chip models .

Q. How do substituent variations on the pyranone ring affect electronic properties, as analyzed through Hammett studies?

- Methodological Answer : Hammett σ constants quantify electron-donating/withdrawing effects of substituents. For 6-(2-methylpropyl) derivatives, substituents at the 4-position (e.g., -OH or -OCH₃) alter ring electron density, measured via UV-Vis spectroscopy (λmax shifts) or cyclic voltammetry (redox potential changes). These modifications correlate with bioactivity trends in SAR studies .

Q. What role does the 2-methylpropyl group play in intermolecular interactions, as revealed by X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction shows that the bulky 2-methylpropyl group induces steric hindrance, reducing π-π stacking interactions. Instead, van der Waals forces dominate in crystal packing. This steric effect also influences solubility and melting point (e.g., mp ~120–125°C) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.